H-L-Photo-Methionine*HCl
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Overview
Description
H-L-Photo-Methionine*HCl: is a diazirine-containing methionine amino acid and multifunctional photo-crosslinker. It is used in photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (~360 nm) irradiation to form a covalent bond . This compound is particularly valuable in drug discovery research for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: H-L-Photo-Methionine*HCl can be synthesized through solution phase peptide synthesis. The synthesis involves incorporating the diazirine group into the methionine amino acid, which allows for photo-crosslinking capabilities .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is typically prepared in a laboratory setting using standard peptide synthesis techniques. The compound is stored at 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: H-L-Photo-Methionine*HCl undergoes photoaffinity labeling reactions upon UV light irradiation (~360 nm). This reaction forms a covalent bond with cellular targets and protein-protein interactions .
Common Reagents and Conditions:
Reagents: Diazirine-containing methionine amino acid, UV light source (~360 nm).
Conditions: Solution phase peptide synthesis, UV light irradiation for photo-crosslinking
Major Products Formed: The major products formed from these reactions are covalently bonded complexes of the photo-crosslinked methionine with cellular targets or protein-protein interactions .
Scientific Research Applications
H-L-Photo-Methionine*HCl has a wide range of applications in scientific research:
Chemistry: Used as a photo-crosslinker in peptide synthesis and small-molecule probes
Biology: Facilitates the study of protein-protein interactions and cellular mechanisms through photoaffinity labeling
Medicine: Aids in drug discovery by identifying and validating molecular targets
Industry: Utilized in the development of multifunctional probe building blocks for various research applications
Mechanism of Action
The mechanism of action of H-L-Photo-Methionine*HCl involves its incorporation into peptides or small-molecule probes. Upon UV light irradiation (~360 nm), it forms a covalent bond with cellular targets and protein-protein interactions. This photoaffinity labeling allows for the identification and study of molecular targets and pathways involved in various cellular processes .
Comparison with Similar Compounds
- H-L-Photo-Lysine HCl
- H-L-Photo-Proline Hydrochloride
- Fmoc-L-Photo-Methionine
- H-L-Photo-Leucine Hydrochloride
Uniqueness: H-L-Photo-Methionine*HCl is unique due to its diazirine-containing methionine structure, which allows for efficient photo-crosslinking and covalent bonding with cellular targets upon UV light irradiation. This makes it particularly valuable in drug discovery and the study of protein-protein interactions .
Properties
IUPAC Name |
(2S)-2-amino-4-(3-methyldiazirin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(8-9-6)3-2-4(7)5(10)11/h4H,2-3,7H2,1H3,(H,10,11)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZILLMARKDNKF-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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